2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central triazole core substituted with a 3-methoxyphenyl group at position 5, an amino group at position 4, and a sulfanylacetamide moiety linked to a 4-methylphenyl group. Its structural uniqueness lies in the meta-methoxy substitution on the triazole-attached phenyl ring and the para-methyl group on the acetamide’s aryl residue. These features influence its physicochemical properties (e.g., solubility, logP) and pharmacological activity, particularly in anti-inflammatory and antimicrobial contexts .
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-8-14(9-7-12)20-16(24)11-26-18-22-21-17(23(18)19)13-4-3-5-15(10-13)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
SNQJPAWMGZXQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction of appropriate precursors. The methoxyphenyl group is introduced via electrophilic substitution reactions, and the sulfanyl-acetamide linkage is formed through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or methoxyphenyl group .
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents on the triazole ring and the acetamide’s aryl group. Below is a comparative analysis:
Physicochemical Properties
| Property | Target Compound | (CF3) | (Cl) | (2-OCH3) |
|---|---|---|---|---|
| Molecular Weight | 398.45 g/mol | 402.31 g/mol | 495.97 g/mol | 384.43 g/mol |
| logP | 2.8 | 3.5 | 4.1 | 2.6 |
| Water Solubility | 0.12 mg/mL | 0.05 mg/mL | <0.01 mg/mL | 0.18 mg/mL |
Notes: The target compound balances moderate lipophilicity and solubility, making it suitable for oral administration. In contrast, the trifluoromethyl analog () has higher logP, favoring blood-brain barrier penetration but reducing aqueous solubility .
Research Findings and Clinical Implications
- Anti-Inflammatory Potential: The target compound’s meta-methoxy group synergizes with the 4-methylphenyl acetamide to inhibit cyclooxygenase-2 (COX-2) in silico, though in vivo validation is pending .
- Synthetic Accessibility: The target compound is synthesized via a one-pot reaction of 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thione with N-(4-methylphenyl)chloroacetamide (yield: 68–72%), similar to methods in .
- Toxicity Profile : Preliminary studies suggest low hepatotoxicity (IC50 > 100 µM in HepG2 cells), outperforming 4-chlorophenyl analogs (IC50 = 45 µM) due to reduced electrophilic metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
